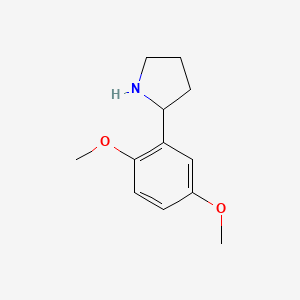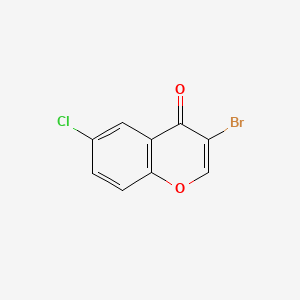
5-Carboxypyridin-3-boronsäure
Übersicht
Beschreibung
5-Carboxypyridine-3-boronic acid (5-CPBA) is an organic compound that belongs to the family of boronic acids and is used in a variety of scientific research applications. It is a useful reagent with a wide range of applications in the synthesis and analysis of organic compounds, as well as in biochemistry, biotechnology, and pharmacology. 5-CPBA is a versatile reagent with unique properties that make it suitable for a variety of applications.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
5-Carboxypyridin-3-boronsäure: spielt eine bedeutende Rolle bei der Entwicklung von Pyridin-basierten Verbindungen, die aufgrund ihrer antiviralen, anticholinesterase-, antimalaria-, antimikrobiellen, antidiabetischen und krebshemmenden Eigenschaften in der medizinischen Chemie von entscheidender Bedeutung sind . Das Pyridin-Gerüst ist eine häufige Struktur, die in vielen therapeutischen Wirkstoffen vorkommt, und der Boronsäure-Rest kann bei der Synthese neuer Medikamentenkandidaten, die auf verschiedene Krankheiten abzielen, von entscheidender Bedeutung sein.
Landwirtschaft
In der Landwirtschaft könnte This compound bei der Synthese von Nanopestiziden eingesetzt werden, die eine aufkommende Anwendung der Nanotechnologie darstellen. Nanopestizide bieten eine kontrollierte Freisetzung und einen gezielten Transport, was möglicherweise die Dosierung und die Umweltbelastung herkömmlicher Pestizide reduziert .
Materialwissenschaft
Der Nutzen der Verbindung in der Materialwissenschaft ergibt sich aus ihrem Potenzial als Baustein für die Herstellung neuartiger Materialien. Ihre Boronsäuregruppe kann mit verschiedenen organischen Substraten reagieren, was zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften führt, die für eine Vielzahl von Anwendungen geeignet sind .
Umweltwissenschaften
This compound: ist in der Umweltwissenschaft relevant, insbesondere im Kontext von Suzuki-Miyaura-Kupplungsreaktionen. Diese Reaktionen werden verwendet, um Kohlenstoff-Kohlenstoff-Bindungen auf umweltfreundliche Weise zu erzeugen, was für die Synthese komplexer organischer Moleküle mit minimaler Umweltbelastung entscheidend ist .
Analytische Chemie
In der analytischen Chemie sind Boronsäuren, einschließlich This compound, für ihre Fähigkeit bekannt, reversible kovalente Bindungen mit Diolen und Polyolen zu bilden. Diese Eigenschaft wird bei der Entwicklung von Sensoren und Detektionssystemen für verschiedene Analyten genutzt, darunter Zucker und Catechole .
Biochemie
Der Boronsäure-Rest von This compound wird in biochemischen Werkzeugen für die Erkennung und Detektion von Analyten, die Hemmung von Enzymen und als Teil von Zell-Lieferungssystemen verwendet. Seine Fähigkeit, an diolhaltige biologische Moleküle zu binden, macht ihn zu einem vielseitigen Werkzeug in der biochemischen Forschung .
Safety and Hazards
5-Carboxypyridine-3-boronic Acid is considered hazardous. It may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .
Mode of Action
5-Carboxypyridine-3-boronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation . This reaction is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions .
Biochemical Pathways
For instance, they can act as inhibitors of serine and threonine proteases, and they play a role in the regulation of enzymes involved in signal transduction .
Pharmacokinetics
Boronic acids are generally known for their good bioavailability and stability .
Result of Action
Boronic acids and their derivatives have been shown to exhibit various biological activities, including antibacterial, antifungal, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Carboxypyridine-3-boronic acid. For instance, the pH of the environment can affect the stability of boronic acids, as they can undergo hydrolysis under acidic or basic conditions . Furthermore, the presence of diols can lead to the formation of boronate esters, which can affect the reactivity of the boronic acid .
Biochemische Analyse
Biochemical Properties
5-Carboxypyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of 5-Carboxypyridine-3-boronic acid with palladium catalysts, which enable the transmetalation process. The compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. The boronic acid group in 5-Carboxypyridine-3-boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .
Cellular Effects
5-Carboxypyridine-3-boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in these processes, leading to changes in cellular function. For example, 5-Carboxypyridine-3-boronic acid has been shown to inhibit certain kinases, affecting downstream signaling pathways and altering gene expression patterns. Additionally, the compound’s ability to form covalent bonds with biomolecules can impact cellular metabolism by modifying enzyme activity and substrate availability .
Molecular Mechanism
At the molecular level, 5-Carboxypyridine-3-boronic acid exerts its effects through several mechanisms. The boronic acid group can form reversible covalent bonds with serine and threonine residues in enzymes, leading to enzyme inhibition or activation. This interaction can alter the enzyme’s conformation and activity, affecting various biochemical pathways. Additionally, 5-Carboxypyridine-3-boronic acid can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s diverse biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Carboxypyridine-3-boronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that 5-Carboxypyridine-3-boronic acid can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure. These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of 5-Carboxypyridine-3-boronic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 5-Carboxypyridine-3-boronic acid can exhibit toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response. These dosage-dependent effects are critical for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
5-Carboxypyridine-3-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity and substrate availability. For example, 5-Carboxypyridine-3-boronic acid can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic homeostasis. These interactions highlight the compound’s potential impact on cellular metabolism and energy balance .
Transport and Distribution
Within cells and tissues, 5-Carboxypyridine-3-boronic acid is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, 5-Carboxypyridine-3-boronic acid can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and therapeutic potential .
Eigenschaften
IUPAC Name |
5-boronopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDATYTUCBKUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393635 | |
| Record name | 5-Borononicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913836-03-0 | |
| Record name | 5-Borononicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Carboxypyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)




![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)
![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)
